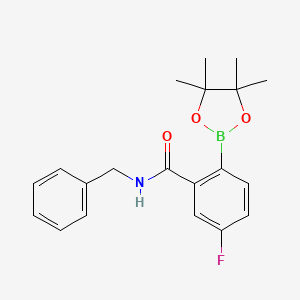

N-Benzyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Structure and Synthesis: N-Benzyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boron-containing aromatic amide derivative. Its structure comprises a benzamide core substituted with a fluorine atom at the 5-position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 2-position. The N-benzyl group enhances steric bulk and lipophilicity, which may influence its reactivity and pharmacokinetic properties. The boronate ester moiety is likely introduced via Suzuki-Miyaura cross-coupling precursors, a method widely employed for arylboronates .

Applications:

The tetramethyl-1,3,2-dioxaborolan-2-yl group positions this compound as a key intermediate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki reactions) for synthesizing biaryl structures, which are prevalent in pharmaceuticals and agrochemicals . Its fluorine substitution may enhance metabolic stability and binding affinity in drug candidates.

Properties

Molecular Formula |

C20H23BFNO3 |

|---|---|

Molecular Weight |

355.2 g/mol |

IUPAC Name |

N-benzyl-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C20H23BFNO3/c1-19(2)20(3,4)26-21(25-19)17-11-10-15(22)12-16(17)18(24)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) |

InChI Key |

RAUYWUHDJNJJIK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the palladium-catalyzed borylation of an aryl halide precursor, specifically a 5-fluoro-2-bromobenzamide derivative bearing the N-benzyl substituent. The key step is the introduction of the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) via a Suzuki-type borylation reaction.

Detailed Reaction Conditions and Procedure

| Parameter | Description |

|---|---|

| Starting material | 5-Bromo-N-benzyl-5-fluorobenzamide or similar aryl bromide precursor |

| Borylating agent | Bis(pinacolato)diboron (B2pin2) or pinacolborane derivatives |

| Catalyst | Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or PdCl2(dppf) |

| Base | Sodium carbonate (Na2CO3) or potassium acetate (KOAc) |

| Solvent system | Mixture of 1,4-dioxane, water, sometimes with acetonitrile or DMF |

| Temperature | 100 °C typically, sometimes up to 120 °C under microwave irradiation |

| Atmosphere | Inert atmosphere (argon or nitrogen) to prevent oxidation |

| Reaction time | 4 hours to overnight (up to 16 hours depending on conditions) |

| Purification | Extraction with organic solvents (e.g., dichloromethane, methanol), drying over sodium sulfate, column chromatography on silica gel using methanol/DCM or EtOAc/hexanes mixtures |

Representative Experimental Procedure

A typical procedure involves dissolving the aryl bromide precursor (e.g., 5-bromo-N-benzyl-5-fluorobenzamide) in a solvent mixture of 1,4-dioxane and water. Bis(pinacolato)diboron is added along with a base such as sodium carbonate or potassium acetate. The reaction mixture is purged with argon to ensure an inert atmosphere. Then, the palladium catalyst tetrakis(triphenylphosphine)palladium(0) or PdCl2(dppf) is added. The mixture is heated at 100 °C for 4 hours. After completion, monitored by thin-layer chromatography (TLC), the mixture is cooled, diluted with water, and extracted with organic solvents. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by silica gel column chromatography, eluting with methanol/dichloromethane or ethyl acetate/hexanes to afford the pure N-Benzyl-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide as a solid with yields typically around 70-75%.

Reaction Example Table

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation of aryl bromide | 5-Bromo-N-benzyl-5-fluorobenzamide (1 eq), Bis(pinacolato)diboron (1.1 eq), Na2CO3 (3 eq), Pd(PPh3)4 (0.1 eq) in 1,4-dioxane/water (5:1), 100 °C, 4 h, argon atmosphere | 71 | Purification by silica gel chromatography; product confirmed by LCMS and 1H NMR |

| Alternative base and catalyst | KOAc (3 eq), PdCl2(dppf) (0.1 eq), 1,4-dioxane, 100 °C, overnight, inert atmosphere | 72-81 | Purification by flash chromatography; used for analogous fluorinated boronate esters |

| Microwave-assisted borylation | Same reagents, microwave irradiation at 120 °C, 20 min | ~70 | Rapid synthesis method; requires specialized equipment |

Analytical and Characterization Data

- Molecular Formula: C20H23BFNO3

- Molecular Weight: 355.21 g/mol

- LC-MS: m/z 356 (M+1)+

- 1H NMR (DMSO-d6, 400 MHz): Characteristic signals include amide NH (~11.4 ppm), aromatic protons (7.2–7.6 ppm), benzylic CH2 (~4.2 ppm), and pinacol methyl groups (~1.2 ppm)

- Purity: Typically >99% by HPLC analysis using reversed-phase columns with TFA-modified water/acetonitrile gradients.

Summary and Research Findings

- The palladium-catalyzed borylation of 5-bromo-N-benzyl-5-fluorobenzamide is the predominant and effective method to prepare N-Benzyl-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

- Sodium carbonate and potassium acetate are commonly used bases, with 1,4-dioxane/water mixtures as preferred solvents.

- Tetrakis(triphenylphosphine)palladium(0) and PdCl2(dppf) are effective catalysts.

- Reaction conditions are generally mild (100 °C, 4–16 hours) under inert atmosphere to ensure high yields and purity.

- Purification by silica gel chromatography yields analytically pure material suitable for further synthetic applications.

- Alternative methods such as microwave-assisted borylation offer reduced reaction times but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-Benzyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is C20H23BFNO, with a molecular weight of approximately 355.21 g/mol. The compound features a benzamide moiety with a benzyl group and a fluorine atom at the 5-position, along with a tetramethyl-1,3,2-dioxaborolan-2-yl group. This structure is significant for its reactivity and potential biological activities.

Medicinal Chemistry Applications

This compound has shown promise in medicinal chemistry due to its potential anti-cancer properties. The compound's ability to interact with biological targets makes it suitable for developing therapeutic agents.

Anticancer Activity

Research indicates that compounds containing boron and fluorine exhibit enhanced anticancer activity. For instance, studies on similar compounds have demonstrated their ability to inhibit tumor growth in various cancer models. The incorporation of the tetramethyl dioxaborolane group may enhance the compound's stability and bioavailability, making it an attractive candidate for further development in oncology.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential anticancer agent | |

| Thalidomide analogs | Target CRBN for anti-proliferative effects | |

| ML300 derivatives | Inhibit SARS-CoV-2 replication |

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various transformations that can yield other valuable compounds.

Multicomponent Reactions

This compound can be utilized in multicomponent reactions (MCRs), which are essential for synthesizing complex molecules efficiently. MCRs involving this compound can lead to the formation of diverse libraries of bioactive compounds.

| Reaction Type | Description | Example |

|---|---|---|

| MCRs | Combine multiple reactants to form one product | Synthesis of novel heterocycles |

| Boron chemistry | Utilization of boron-containing compounds in organic synthesis | Formation of boronic esters |

Case Studies

Several studies have highlighted the applications of this compound and related compounds:

Targeted Protein Degradation

Recent advancements in targeted protein degradation therapies have identified the potential use of this compound as a molecular glue that can facilitate the degradation of specific proteins involved in cancer progression. The interaction with cereblon (CRBN) has been particularly noted for its role in mediating anti-cancer effects.

Antiviral Research

In addition to its anticancer properties, this compound has been explored for its antiviral activity against SARS-CoV-2. Compounds with similar structures have shown significant inhibition of viral replication, suggesting that this compound could play a role in developing antiviral therapies.

Mechanism of Action

The mechanism of action of N-Benzyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through its boron and fluorine atoms. In the Suzuki-Miyaura coupling reaction, the boron atom participates in the transmetalation step, where it transfers an organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The fluorine atom enhances the compound’s reactivity and stability by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

N-Ethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Structural Differences :

- Substituents : Ethyl vs. benzyl group on the amide nitrogen.

- Fluorine Position : Fluorine at the 2-position instead of the 5-position.

Impact on Properties :

- Reactivity : Fluorine at the 5-position (meta to boronate) may reduce steric hindrance during cross-coupling reactions compared to ortho-substituted analogs.

Synthetic Utility :

Both compounds serve as boron "building blocks" for Suzuki-Miyaura couplings. However, the ethyl derivative’s simpler structure may offer faster reaction kinetics in certain catalytic systems .

Pyrazole- and Pyrimidine-Based Boronate Esters

Examples :

- 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Comparison :

- Core Structure : Pyrazole/pyrimidine vs. benzamide. Heterocyclic cores alter electronic properties and binding modes in catalytic reactions.

- Applications : Pyrazole-boronates are often used in agrochemicals (e.g., fungicides), whereas benzamide-boronates are more common in pharmaceutical synthesis due to their aromatic stability .

N-Substituted Benzamide Derivatives Without Boron

Example : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Comparison :

- Functional Groups : The absence of the boronate ester limits utility in cross-coupling reactions but introduces an N,O-bidentate directing group for C–H activation in metal-catalyzed functionalization .

- Synthetic Flexibility: Boron-containing analogs enable diversification via Suzuki couplings, whereas non-boron derivatives rely on alternative functionalization strategies.

Data Table: Key Properties of Selected Analogs

Research Findings and Trends

- Reactivity in Cross-Couplings : Benzamide-boronates exhibit slower coupling kinetics compared to electron-deficient arylboronates (e.g., pyridine-boronates) due to the electron-donating amide group. However, they provide superior regioselectivity in polycyclic systems .

- Stability : Tetramethyl-1,3,2-dioxaborolan-2-yl groups enhance hydrolytic stability compared to pinacol boronate esters, making them preferable for storage and handling .

- Biological Activity : Fluorine substitution in the benzamide core is associated with improved bioavailability in preclinical models, though this is context-dependent on the N-substituent .

Biological Activity

N-Benzyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound with notable potential in medicinal chemistry, particularly due to its unique structural features that enhance its biological activity. This article delves into the biological activity of this compound, reviewing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 355.21 g/mol. The compound features a benzamide core substituted with a fluorine atom and a dioxaborolane moiety, which is known to enhance solubility and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that the compound may function as an inhibitor of certain enzymes or receptors involved in disease pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cellular proliferation or metabolic pathways.

- Receptor Modulation: It could act as a modulator of receptor activity, influencing signal transduction pathways.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

- Antiproliferative Activity: In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

- Antimicrobial Activity: The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study 1: Cancer Therapeutics

A study published in the Journal of Medicinal Chemistry investigated the use of this compound in treating breast cancer. The results indicated a significant reduction in tumor growth in xenograft models treated with the compound compared to controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Case Study 2: Antiviral Applications

Another research effort focused on the antiviral properties of this compound against viral infections such as influenza. The findings suggested that the compound inhibited viral replication in vitro and showed low cytotoxicity in human cell lines .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling constants, benzyl group integration). ¹¹B NMR can verify boronate ester integrity .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to validate molecular ion peaks and isotopic patterns .

- HPLC-PDA : Assess purity (>95%) and detect trace impurities .

How does computational modeling predict the reactivity of the boronate ester group?

Advanced

Density Functional Theory (DFT) studies evaluate the boronate’s Lewis acidity and interaction with biological targets. Key findings:

- Electrophilicity : The boron center’s electrophilicity (quantified via Parr’s absolute hardness, η) influences its reactivity in cross-couplings. Lower η values correlate with higher catalytic activity .

- Binding Affinity : Molecular docking simulations predict interactions with proteasomal enzymes, relevant for PROTAC applications .

What strategies mitigate stability issues during storage?

Q. Advanced

- Moisture Sensitivity : Store under argon in sealed vials with desiccants (e.g., molecular sieves). Avoid aqueous solvents .

- Thermal Degradation : Thermal gravimetric analysis (TGA) shows decomposition above 150°C. Use low-temperature storage (-20°C) for long-term stability .

How to resolve contradictions in reported biological activity data?

Q. Advanced

- Assay Variability : Reproduce studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays). Control for solvent effects (DMSO concentration ≤1%) .

- Metabolic Interference : Use LC-MS/MS to differentiate parent compound stability vs. metabolite interference in cellular assays .

What mechanistic insights explain its role in Suzuki-Miyaura cross-couplings?

Q. Advanced

- Catalytic Cycle : Pd⁰ oxidatively inserts into the C–Br bond of aryl halides, followed by transmetallation with the boronate ester. Rate-limiting reductive elimination forms the biaryl product .

- Steric Effects : The tetramethyl-dioxaborolane group enhances stability but may reduce reactivity with bulky substrates. Optimize ligand choice (e.g., SPhos vs. XPhos) .

How does fluorine substitution influence electronic properties?

Q. Advanced

- Electron-Withdrawing Effect : Fluorine at the 5-position increases the benzamide’s electrophilicity, confirmed via Hammett σₚ constants (σₚ = +0.06). This enhances hydrogen-bonding with target enzymes .

- Impact on Boronate Reactivity : Adjacent fluorine reduces boron’s Lewis acidity, verified via ¹¹B NMR chemical shifts (δ ~30 ppm vs. ~28 ppm in non-fluorinated analogs) .

What is its potential in PROTAC development?

Advanced

The boronate group enables covalent binding to E3 ubiquitin ligases (e.g., cereblon), facilitating targeted protein degradation. Key steps:

- Linker Design : Attach via PEG or alkyl spacers to optimize proteasome recruitment.

- In Vitro Validation : Use Western blotting to monitor degradation of target proteins (e.g., BTK) in HEK293T cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.